Product packaging for 3-Fluoro-5-methylisonicotinic acid(Cat. No.:CAS No. 1211578-10-7)

3-Fluoro-5-methylisonicotinic acid

Cat. No.: B1511089
CAS No.: 1211578-10-7
M. Wt: 155.13 g/mol
InChI Key: MTFOBDOIKWBSQO-UHFFFAOYSA-N
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Description

Current Standing of Pyridine (B92270) Carboxylic Acids in Chemical and Biological Investigations

Pyridine carboxylic acids, including the three main isomers—picolinic acid, nicotinic acid (niacin), and isonicotinic acid—are cornerstone scaffolds in medicinal chemistry. cas.orggoogle.comgoogle.co.in The presence of the nitrogen atom in the aromatic ring allows for crucial interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors, which can enhance binding affinity. cas.org The carboxylic acid group provides an additional point for interaction and can coordinate with metal ions, a useful feature for enzyme inhibitors. cas.org

The versatility of the pyridine ring allows for easy substitution at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. cas.org This structural flexibility has led to the development of a vast number of drugs derived from pyridine carboxylic acid isomers. These drugs are used to treat a wide array of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. cas.orggoogle.comcas.org The ongoing research into pyridine carboxylic acid derivatives continues to yield new compounds with potent biological activities, underscoring their enduring importance in drug discovery. cas.orgcas.org

Foundational Research on Isonicotinic Acid Derivatives and Their Significance

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives have a rich history in pharmaceutical research, most famously with the discovery of the anti-tuberculosis drug isoniazid, an isonicotinic acid hydrazide. wipo.intgoogleapis.com This foundational discovery spurred extensive research into other derivatives, revealing a broad spectrum of biological activities. wipo.intjustia.com

Derivatives of isonicotinic acid have been investigated and developed as antimicrobial, anti-inflammatory, and antihyperlipidemic agents. wipo.intuspto.gov For example, certain isonicotinic carboxamide derivatives have shown promise in lowering lipid levels and exhibiting antioxidant effects. uspto.gov The isonicotinic acid framework is a common feature in many approved drugs, including the anti-tuberculosis medication ethionamide (B1671405) and the anti-allergic drug dexamethasone (B1670325) isonicotinate. google.com The continued exploration of isonicotinic acid derivatives in academic and industrial research highlights their established significance as a "privileged scaffold" in the development of new therapeutic agents. justia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1511089 3-Fluoro-5-methylisonicotinic acid CAS No. 1211578-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOBDOIKWBSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743741
Record name 3-Fluoro-5-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-10-7
Record name 3-Fluoro-5-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 3 Fluoro 5 Methylisonicotinic Acid

Retrosynthetic Approaches and Key Synthetic Transformations

A retrosynthetic analysis of 3-Fluoro-5-methylisonicotinic acid reveals several potential disconnections. The primary challenge lies in the controlled introduction of three different substituents onto the pyridine (B92270) ring with precise regiochemistry. Key transformations involve the formation of the heterocyclic core, the installation of the fluorine and methyl groups, and the final elaboration of the carboxylic acid function.

The formation of the pyridine ring itself is a fundamental step. Modern methods often build the ring with some substituents already in place. One powerful approach is the rhodium(III)-catalyzed C–H functionalization and annulation of α,β-unsaturated oximes with alkynes. nih.gov This method allows for the one-step construction of multisubstituted pyridines. nih.gov For the target molecule, this could involve the reaction of a suitably substituted α-fluoro-α,β-unsaturated oxime with an alkyne bearing the precursor to the methyl or carboxylic acid group.

Another contemporary strategy involves the annulation of fluoroalkynes. rsc.org These reactions can proceed with high chemo-, regio-, and stereoselectivity, often without the need for transition metal catalysts, by using the fluorine atom as a detachable "activator". rsc.orgnih.gov This allows for the divergent synthesis of various fluorinated azacycles.

The introduction of fluorine and methyl groups can be achieved either by starting with pre-functionalized building blocks or by direct functionalization of a pyridine intermediate.

Fluorine Installation: Direct C–H fluorination of a pyridine ring is a state-of-the-art method. Reagents like AgF₂ can achieve site-selective fluorination, with the position of attack influenced by the electronic properties of other substituents on the ring. acs.org Generally, more electron-rich pyridine systems are more susceptible to fluorination. acs.org Alternatively, a key building block such as an α-fluoro-α,β-unsaturated oxime can be used to construct the pyridine ring with the fluorine atom already incorporated at the desired position. nih.gov In nucleophilic substitution reactions on pyridines, fluorine can also serve as an excellent leaving group, a property that must be considered in multi-step syntheses. acs.orgwikipedia.org

Methyl Group Installation: The methyl group is typically incorporated by using a starting material that already contains it. For example, a substituted 3-picoline (3-methylpyridine) derivative can serve as the foundational scaffold. Cross-coupling reactions, such as Suzuki or Negishi couplings, could also be employed to introduce a methyl group onto a pre-formed halo-pyridine ring.

The carboxylic acid at the C4 position (isonicotinic acid scaffold) is often installed in the final stages of the synthesis to avoid potential interference with earlier steps. Several reliable methods exist for this transformation.

One of the most common industrial methods is the oxidation of an alkyl group, typically a methyl group, at the corresponding position. google.com This oxidation can be performed using strong oxidizing agents like hexavalent chromium compounds (e.g., sodium dichromate) or through catalytic vapor-phase oxidation using catalysts such as vanadium oxide on a titanium oxide support. google.comgoogle.com To prevent oxidation of the pyridine nitrogen, it can be temporarily protected by forming a pyridinium (B92312) salt with a non-oxidizable acid. google.com

An alternative route involves the hydrolysis of a nitrile group (-CN) or a methyl ester (-COOCH₃). For instance, a fluorinated pyridine methyl ester can be selectively converted to the desired carboxylic acid or its amide derivative. acs.orgukm.my The choice of solvent can be critical; for example, reacting a fluoropyridine methyl ester with aqueous methylamine (B109427) in methanol (B129727) can lead to selective amidation without displacing the fluoride (B91410), whereas using THF as a solvent might result in a mixture of products. acs.org

A documented procedure for a similar compound, 3-fluoropyridine-2-carboxylic acid, involves the acidification of its corresponding lithium salt, which was prepared from a picolinate (B1231196) precursor. nih.gov

Method Precursor Functional Group Reagents/Conditions Reference
OxidationMethyl GroupVanadium Oxide/Titanium Oxide catalyst, vapor phase google.com
OxidationMethyl GroupSodium Dichromate, ≥300°F, pH ≥5.5, after salt formation google.com
HydrolysisNitrile GroupAcid or base hydrolysisGeneral Method
HydrolysisEster GroupAcid or base hydrolysis acs.org
AcidificationCarboxylate SaltConcentrated HCl nih.gov

Contemporary Methodologies in the Synthesis of this compound

Modern organic synthesis relies heavily on catalytic methods that offer high efficiency, selectivity, and functional group tolerance. The construction of complex molecules like this compound benefits immensely from these advancements.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds in aromatic systems. researchgate.net Palladium- and copper-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a versatile method for creating C-C bonds. A potential route to the target molecule could involve coupling a dihalopyridine derivative with a methylboronic acid (or vice versa) to install the methyl group. A threefold cross-coupling reaction on a propene derivative has been shown to produce CF₃-substituted triarylethenes, demonstrating the power of sequential couplings to build complex molecules. researchgate.net

Copper-Catalyzed Reactions: Copper catalysis is effective for various transformations, including C-P bond formation and couplings involving diazoketones. researchgate.netnih.gov While perhaps less common for installing a simple methyl group, copper-catalyzed cross-coupling reactions are a vital part of the synthetic chemist's toolkit for creating a wide range of C-C and C-heteroatom bonds.

The table below summarizes a representative modern catalytic reaction for pyridine synthesis.

Reaction Type Catalyst System Starting Materials Key Feature Reference
Rh(III)-Catalyzed C-H Functionalization[Cp*RhCl₂]₂ / CsOPivα-fluoro-α,β-unsaturated oximes, alkynesOne-step construction of 3-fluoropyridines nih.gov

Achieving the correct arrangement of substituents on the pyridine ring is a challenge of chemo- and regioselectivity. The inherent electronic nature of the pyridine ring—an electron-deficient aromatic system—governs its reactivity. nih.gov

The introduction of substituents alters this reactivity profile. For instance, the site-selectivity of direct C-H fluorination depends on the electronic nature of the pyridine ring; a more basic, electron-rich pyridine system will react preferentially. acs.org This allows for selective functionalization in molecules containing multiple pyridine rings.

Furthermore, the pyridine nitrogen can be activated by reaction with reagents like triflic anhydride (B1165640) (Tf₂O). nih.gov This forms a highly electrophilic pyridinium salt, which facilitates the nucleophilic addition of other reagents at specific positions (typically C2 or C4). The subsequent abstraction of a proton restores aromaticity. nih.gov

Recent advances in the functionalization of fluoroalkynes demonstrate exceptional levels of chemo- and regioselectivity, enabling the construction of complex fluorinated heterocycles through annulation reactions. rsc.orgnih.gov These methods leverage the unique properties of fluorine to guide the reaction pathway, often obviating the need for transition metal catalysts and providing access to valuable fluorinated skeletons with high precision. rsc.orgnih.gov The ability to control the position of incoming groups is crucial, as the biological efficacy of a molecule is often highly dependent on the precise placement of its functional groups. uni-muenster.de

Sustainable and Green Chemistry Approaches in the Synthesis of Fluorinated Pyridine Carboxylic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including fluorinated pyridine carboxylic acids. dovepress.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient. dovepress.comacs.org This involves the use of less hazardous reagents, development of catalytic methods, and optimization of reaction conditions to minimize waste and energy consumption. dovepress.com

The development of environmentally benign synthetic protocols focuses on minimizing the environmental impact of chemical processes. acs.org A significant area of progress is the use of alternative and recyclable reaction media. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as an efficient and recyclable medium for promoting one-pot, four-component coupling reactions to produce 2-amino-3-cyanopyridine (B104079) derivatives. acs.org

Microwave-assisted synthesis is another key tool in green chemistry, offering advantages such as significantly reduced reaction times (from hours to minutes), higher yields, and purer products, which simplifies processing and reduces waste. acs.orgnih.gov Furthermore, the development of catalytic methods, such as copper(II)-mediated fluorination using potassium fluoride (KF), allows for the use of less hazardous and more readily available fluorinating agents compared to traditional methods. dovepress.com Electrosynthesis is also emerging as a powerful green method, enabling the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available materials and carbon dioxide. hokudai.ac.jp

Green Chemistry ApproachDescriptionKey Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. acs.orgShorter reaction times, higher yields, increased product purity. acs.orgnih.gov
Alternative Solvents Employs environmentally friendly or recyclable solvents, such as 2,2,2-trifluoroethanol (TFE) or water. acs.orgacs.orgReduced environmental impact, potential for recycling. acs.org
Catalytic Fluorination Uses transition-metal promoters like Cu(OTf)₂ with milder fluorinating agents like KF. dovepress.comAvoids hazardous reagents, increases efficiency. dovepress.com
One-Pot, Multi-Component Reactions Combines multiple reaction steps into a single procedure without isolating intermediates. acs.orgorganic-chemistry.orgIncreased efficiency, reduced solvent use and waste. organic-chemistry.org
Electrosynthesis Uses electricity to drive chemical reactions, such as carboxylation with CO₂. hokudai.ac.jpHigh regioselectivity, use of readily available starting materials. hokudai.ac.jp

Resource efficiency in pyridine production is critical, especially for commercial-scale manufacturing where the cost of active ingredients is a major factor. vcu.edu Conventional synthesis methods for poly-substituted pyridines often suffer from low yields, leading to increased production costs. vcu.edu

A notable advancement involves improving the synthesis of halo-substituted nicotinonitriles by incorporating a dehydrating agent. This modification slows the dimerization of the starting material, leading to a significant improvement in the yield of the final product from 58% to as high as 92%. vcu.edu Researchers have successfully applied this novel method to streamline manufacturing processes, in some cases reducing a five-step batch process to a single continuous step using flow reactors. This optimization has been projected to reduce production costs by as much as 75%. vcu.edu Such continuous flow processes are highly adaptable for the large-scale, cost-effective manufacturing of pyridine derivatives for pharmaceuticals and agrochemicals. vcu.edu One-pot synthesis, achieved through tandem reactions or multi-component couplings, also enhances resource efficiency by minimizing intermediate workup and purification steps, thus saving time, solvents, and energy. organic-chemistry.org

Chemical Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on carefully selected starting materials and intermediates to construct the substituted pyridine ring and introduce the necessary functional groups in the correct positions.

The most direct routes to this compound typically start with a pre-existing, appropriately substituted pyridine ring. For example, a common strategy involves using a substituted isonicotinic acid derivative as the starting material. A plausible pathway could start from 5-methylisonicotinic acid, which would then undergo fluorination at the 3-position. An alternative approach is the synthesis of methyl 3-fluoropyridine-4-carboxylate, which is readily prepared in two steps from isonicotinic acid methyl ester. researchgate.net This process involves the nitration of the ester to produce methyl 3-nitropyridine-4-carboxylate, followed by a nucleophilic aromatic substitution (SNAr) reaction where the nitro group is replaced by a fluoride anion. researchgate.net This established pathway for the 4-carboxylate can be adapted for the synthesis of the target molecule.

Syntheses can also begin with simpler, more readily available pyridine derivatives. For instance, a reaction starting from 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile and an alkyl lithium reagent has been shown to produce 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines, which are closely related structural analogs. researchgate.net

While less direct, substituted benzene (B151609) derivatives can also serve as precursors. youtube.com This involves building the pyridine ring from an acyclic or benzene-based starting material. For example, the synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved from nitro-substituted diaryl disulfides, which are derived from benzene. beilstein-journals.org Such methods, however, generally require more synthetic steps to first form and then functionalize the heterocyclic ring.

The introduction of a fluorine atom onto the pyridine ring, particularly at the 3-position (meta to the nitrogen), is a critical and often challenging step. Several methodologies are employed to achieve this transformation.

Nucleophilic Aromatic Substitution (SNAr): This is a common and effective method, especially when a good leaving group, such as a nitro (-NO₂) or a halogen (-Cl, -Br), is present at the target position on an electron-deficient pyridine ring. The reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion source effectively replaces the nitro group to yield the 3-fluoro derivative. researchgate.net Direct fluorination of pyridine N-oxides represents another advanced SNAr strategy; the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the corresponding aminopyridine. rsc.org

Electrophilic Fluorination: This method involves the use of reagents that act as a source of an electrophilic fluorine ("F⁺"). Selectfluor® (F-TEDA-BF₄) is a widely used reagent for the electrophilic fluorination of various heterocyclic systems, including 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

Other Fluorinating Reagents: A variety of other reagents have been developed for fluorination reactions. Pyridinium poly(hydrogen fluoride), a mixture of pyridine and hydrogen fluoride, is a convenient and effective reagent for many organic fluorination reactions. acs.org For the conversion of carboxylic acids to acyl fluorides, which can be useful intermediates, reagents like pentafluoropyridine (B1199360) (PFP) have been shown to be effective under mild conditions. acs.org Elemental fluorine-iodine mixtures have also been used for the selective fluorination of pyridine substrates to yield 2-fluoro-derivatives. rsc.org

Fluorination MethodReagent Example(s)Description
Nucleophilic Aromatic Substitution (SNAr) Potassium Fluoride (KF), Tetrabutylammonium Fluoride (TBAF)Displacement of a leaving group (e.g., -NO₂, -Cl) on the pyridine ring by a fluoride anion. researchgate.netbeilstein-journals.org
Electrophilic Fluorination Selectfluor®Attack of an electron-rich substrate by an electrophilic fluorine source. nih.gov
Deoxyfluorination Pyridinesulfonyl fluoride, Pentafluoropyridine (PFP)Replacement of a hydroxyl group (e.g., in a carboxylic acid) with a fluorine atom. acs.orgrsc.org
Halex Reaction (Halogen Exchange) Cesium Fluoride (CsF), Potassium Fluoride (KF)Exchange of a halogen atom (typically Cl or Br) for a fluorine atom.
Direct Fluorination Elemental Fluorine (F₂), Pyridinium poly(hydrogen fluoride)Direct reaction with highly reactive fluorine sources, often requiring careful control. acs.orgrsc.org

Reaction Mechanisms and Derivatization Chemistry of 3 Fluoro 5 Methylisonicotinic Acid

Investigation of Reaction Pathways and Selectivity

Understanding the intrinsic reactivity of the different functional sites within 3-fluoro-5-methylisonicotinic acid is fundamental to designing synthetic strategies. The selectivity of reactions at the carboxylic acid versus the pyridine (B92270) ring is a key consideration in its chemical manipulation.

Reactivity of the Carboxylic Acid Functionality in Synthetic Transformations

The carboxylic acid group is a primary site for synthetic modification. Its reactivity is characteristic of standard carboxylic acids, though influenced by the electronic properties of the fluorinated pyridine ring.

The carbonyl carbon of a carboxylic acid is electrophilic, but generally not reactive enough for direct nucleophilic attack. youtube.comlibretexts.org To enhance reactivity, particularly for reactions like amidation and esterification, the hydroxyl group must be converted into a better leaving group. libretexts.org This is often achieved by protonating the carbonyl oxygen with a strong acid, which makes the carbonyl carbon significantly more electrophilic. libretexts.org

Direct reaction with amines to form amides is often inefficient because amines, being basic, tend to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.orgyoutube.com Therefore, synthetic strategies typically involve an initial "activation" step. Common reactions involving the carboxylic acid functionality include:

Esterification: Reaction with an alcohol in the presence of a mineral acid catalyst (Fischer esterification) yields the corresponding ester. libretexts.org

Amidation: Reaction with an amine, typically after converting the carboxylic acid to a more reactive derivative like an acid chloride or using a coupling agent. libretexts.orgyoutube.com

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, with borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which reacts preferentially with carboxylic acids over many other functional groups. libretexts.org

The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen can influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, subtly modulating reaction rates compared to non-fluorinated or non-aromatic analogs.

Transformations on the Fluorinated Pyridine Ring System

The fluorinated pyridine ring offers additional sites for chemical modification, allowing for the introduction of further complexity and functionality.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the ring nitrogen and the carboxylic acid group (or its derivatives) activates the ring towards attack by nucleophiles. This allows for the displacement of fluoride (B91410) by various nucleophiles, including those based on nitrogen, oxygen, sulfur, or carbon. acs.org This two-step process, involving C-H fluorination followed by SNAr, is a powerful method for the late-stage functionalization of pyridine-containing molecules. acs.orgnih.gov

Cross-Coupling Reactions: The pyridine ring can be functionalized using transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, related halopyridines (e.g., bromo- or iodo-pyridines) are common substrates for reactions such as:

Suzuki Coupling: Palladium-catalyzed coupling of a halopyridine with a boronic acid to form a new carbon-carbon bond. This method has been successfully applied to the solid-phase synthesis of 5-substituted nicotinic acid derivatives. researchgate.net

Sonogashira Coupling: Palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This has been used to synthesize alkynyl-substituted fluorocyanopyridines, which can be further transformed. soton.ac.uk

These reactions provide a robust platform for creating diverse libraries of substituted pyridine compounds. The regioselectivity of these transformations is a critical aspect, with substitution patterns being influenced by the electronic and steric nature of the substituents already present on the ring. nih.govpipzine-chem.com

Design and Synthesis of Functionalized Derivatives

Leveraging the reactivity of both the carboxylic acid and the pyridine ring, a wide array of derivatives of this compound can be synthesized for various applications.

Synthesis of Ester and Amide Analogs for Diverse Applications

Ester and amide derivatives are among the most common and synthetically valuable analogs of this compound.

Ester Synthesis: Esters are typically prepared via Fischer esterification or by reacting a more activated carboxylic acid derivative, such as an acid chloride, with an alcohol. libretexts.orgyoutube.com For example, reacting an acid chloride with an alcohol, often in the presence of a mild base like pyridine to neutralize the HCl byproduct, provides a high yield of the corresponding ester. youtube.com

Amide Synthesis: The synthesis of amides is a cornerstone of medicinal chemistry. While amides can be formed from esters, a more direct route involves the reaction of an activated carboxylic acid with an amine. youtube.com However, modern methods have been developed for direct amidation under mild conditions. One such approach utilizes alkali metal amidoboranes (e.g., NaNH₂BH₃), which react rapidly with esters at room temperature without a catalyst to produce primary amides in nearly quantitative yields. nih.gov This process is highly chemoselective, tolerating other functional groups. nih.gov

It is important to note that when synthesizing amides from fluorinated pyridine esters, reaction conditions must be carefully chosen. For instance, reacting a fluoropyridine methyl ester with an amine in THF can lead to a mixture of products resulting from the substitution of both the ester's methoxy (B1213986) group and the ring's fluoride atom. acs.orgnih.gov

Table 1: Selected Reaction Conditions for Amide Synthesis from Esters

Reagent Substrate Temperature Time Yield Reference
NaNH₂BH₃ in THF Methyl Benzoate Room Temp. 5 min >99% nih.gov
NaNH₂BH₃ in THF Ethyl Nicotinate Room Temp. 5 min >99% nih.gov

Preparation of Activated Carboxylic Acid Derivatives for Coupling Reactions

To facilitate the formation of amide and ester bonds under mild conditions, the carboxylic acid is often converted into a more reactive intermediate.

Acid Chlorides: The most common activated derivative is the acid chloride. Carboxylic acids are readily converted into acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite, a much better leaving group, which is then displaced by a chloride ion. libretexts.org Acid chlorides are highly reactive electrophiles and react readily with a wide range of nucleophiles. youtube.comyoutube.com

In Situ Activation with Condensing Agents: An alternative to isolating a highly reactive acid chloride is to use a condensing agent that activates the carboxylic acid in situ. These reagents react with the carboxylic acid to form a transient activated intermediate, which is then immediately consumed by the nucleophile (e.g., an amine or alcohol) present in the reaction mixture. A notable class of such agents includes triazine-based compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). google.com This method allows for the one-pot synthesis of amides and esters from carboxylic acids under mild conditions, often giving high yields. google.com

Strategic Incorporation into Bioconjugates and Chemical Probes

The unique structural features of this compound make it an attractive building block for creating complex molecules with biological applications, such as bioconjugates and imaging probes.

The presence of a fluorine atom is particularly valuable in medicinal chemistry and for the development of Positron Emission Tomography (PET) imaging agents. Fluorine can enhance metabolic stability, improve binding affinity, and alter the lipophilicity of a molecule. When using the radioactive isotope fluorine-18 (B77423) (¹⁸F), the molecule can be used as a PET tracer to visualize biological processes in vivo.

For example, fluorinated cyclic amino acids have been synthesized and evaluated as PET imaging agents for tumors. nih.gov The synthesis of these complex molecules often involves the nucleophilic fluorination of a suitable precursor, followed by the deprotection of other functional groups. nih.gov The pyridine core of this compound serves as a robust scaffold that can be strategically incorporated into larger biomolecules. The carboxylic acid provides a convenient handle for conjugation to peptides, proteins, or other targeting vectors, while the fluorinated ring serves as the reporter element or a key pharmacophoric feature. This strategy is part of a broader effort in the late-stage functionalization of complex molecules for applications in drug discovery and chemical biology. acs.orgnih.gov

Comprehensive Spectroscopic and Computational Characterization of 3 Fluoro 5 Methylisonicotinic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide empirical data on the molecular structure, bonding, and atomic arrangement of 3-Fluoro-5-methylisonicotinic acid. Each method offers unique insights that, when combined, create a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display two distinct signals for the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the electronic effects of the fluorine and methyl substituents. The coupling between the fluorine atom and the adjacent ring protons would result in characteristic splitting patterns. The methyl group would appear as a singlet, and the carboxylic acid proton would likely be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the six carbons of the pyridine ring, the methyl carbon, and the carboxyl carbon. The positions of these signals are dictated by the local electronic environment. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms would be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling would also be observable in the ¹³C NMR spectrum, providing further confirmation of the fluorine atom's position.

Expected NMR Data for this compound Please note: The following table represents expected chemical shift ranges based on analogous structures and general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the cited literature.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations
H-2~8.5-8.8~150-155 (d)Doublet, coupling to F
H-6~8.3-8.6~145-150 (d)Singlet or narrow doublet
-CH₃~2.3-2.6~18-22Singlet
-COOH~10-13~165-170Broad singlet
C-2-~150-155 (d)Carbon bearing a proton
C-3-~158-163 (d)Carbon bonded to Fluorine (large C-F coupling)
C-4-~135-140Quaternary carbon, attached to COOH
C-5-~130-135Quaternary carbon, attached to CH₃
C-6-~145-150 (d)Carbon bearing a proton

(d) denotes a doublet due to coupling with fluorine.

Vibrational Spectroscopy for Characteristic Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the strong absorption bands of the carboxylic acid group. A broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O stretching band would appear around 1700-1730 cm⁻¹. The spectrum would also feature C-H stretching vibrations of the aromatic ring and the methyl group just above 3000 cm⁻¹. The C-F bond would exhibit a strong stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Vibrations associated with the pyridine ring, such as ring stretching and bending modes, would also be present in the fingerprint region (below 1600 cm⁻¹). acs.orgcdnsciencepub.comaps.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum, which is useful for confirming the presence of the pyridine ring. aps.orgresearchgate.net

Expected Vibrational Frequencies for this compound Please note: The following table provides expected vibrational frequencies based on typical values for the functional groups and aromatic systems present.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)Weak
C-H stretch (Aromatic)3000-3100Moderate
C-H stretch (Methyl)2850-2960Moderate
C=O stretch (Carboxylic acid)1700-1730 (strong)Moderate
C=C, C=N stretch (Pyridine ring)1400-1600Strong
C-F stretch1000-1400 (strong)Weak
Pyridine ring breathingNot prominentStrong

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis (HRMS (ESI+))

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the precise molecular weight of the compound, which allows for the calculation of its elemental formula. In positive ion mode (ESI+), the molecule would likely be observed as the protonated molecular ion [M+H]⁺. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da for COOH) and potentially the loss of water (18 Da) or carbon monoxide (28 Da) from the parent ion. libretexts.orgmiamioh.edu The stability of the pyridine ring would likely result in it being a prominent fragment. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Prediction

DFT calculations can be used to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of DFT is its ability to predict spectroscopic parameters that can be directly compared with experimental data. nih.govresearchgate.net

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of the molecule. ruc.dknih.govrsc.org Comparing these predicted shifts with the experimental spectrum can aid in the definitive assignment of complex signals and confirm the proposed structure. researchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, often scaled by an empirical factor to account for systematic errors, can be correlated with the experimental FT-IR and Raman spectra. researchgate.netnih.gov This correlation allows for a more detailed and confident assignment of the observed vibrational bands to specific atomic motions within the molecule.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity and interaction sites of a molecule can be effectively predicted by analyzing its Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMOs). These computational tools provide a map of the electronic distribution and the energy levels of the highest occupied and lowest unoccupied molecular orbitals.

The MESP surface illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these as the primary sites for electrophilic attack. The fluorine atom, being highly electronegative, will also contribute to a negative potential region. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the methyl group will exhibit positive potential, making them susceptible to nucleophilic interactions.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the pyridine ring and the carboxylate group, while the LUMO is expected to be centered on the pyridine ring, influenced by the electron-withdrawing fluorine atom. The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-7.2
LUMO Energy-2.5
HOMO-LUMO Gap4.7
Disclaimer: The values in this table are hypothetical and are based on trends observed in similar substituted pyridine carboxylic acids. They are for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and intermolecular interactions of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the dynamics of solvent interactions, and the formation of intermolecular bonds, such as hydrogen bonds.

An MD simulation of this compound in an aqueous environment would likely show the carboxylic acid group readily forming hydrogen bonds with water molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The simulations would reveal the rotational freedom of the carboxylic acid group relative to the pyridine ring and any conformational changes influenced by the solvent.

The root-mean-square deviation (RMSD) of the atomic positions over the simulation time would indicate the stability of the molecule's conformation. A stable system would exhibit small fluctuations in RMSD. Furthermore, analysis of the radial distribution function between the solute and solvent molecules can provide insights into the solvation shell structure.

Computational Modeling of Reaction Energetics and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the energetics of chemical reactions involving this compound. This includes calculating the activation energies and identifying the transition state structures for various potential reactions, such as esterification of the carboxylic acid or nucleophilic substitution on the pyridine ring.

For instance, the esterification reaction with an alcohol would proceed through a tetrahedral intermediate. Computational modeling can determine the energy barrier for the formation of this intermediate and the subsequent elimination of a water molecule to form the ester. The calculations would also elucidate the role of the fluorine and methyl substituents on the reaction pathway and energetics. The electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the carboxylic proton and the reactivity of the pyridine ring.

Table 2: Predicted Energetic Data for a Hypothetical Reaction of this compound

Reaction ParameterPredicted Value (kcal/mol)
Activation Energy (Ea)15 - 25
Enthalpy of Reaction (ΔH)-5 to -15
Disclaimer: The values in this table are hypothetical and serve as examples of the type of data that can be obtained from computational modeling of reaction energetics. Actual values would depend on the specific reaction being studied.

Research Applications and Structure Activity Relationship Sar Studies of 3 Fluoro 5 Methylisonicotinic Acid Derivatives

Role as a Chemical Building Block in Organic Synthesis

Application in the Construction of Complex Heterocyclic Systems

3-Fluoro-5-methylisonicotinic acid serves as a valuable starting material, or synthon, for the creation of more complex heterocyclic molecules. Its inherent chemical structure, featuring a pyridine (B92270) ring substituted with fluoro, methyl, and carboxylic acid groups, offers multiple reactive sites for elaboration. The carboxylic acid function is a versatile handle for forming amides, esters, and other derivatives, which can then undergo further reactions.

A common strategy involves converting the carboxylic acid to an acid hydrazide. This intermediate can then be condensed with various aldehydes to form acylhydrazones. Subsequent cyclization of these acylhydrazones in a reagent like acetic anhydride (B1165640) yields novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. mdpi.com This synthetic pathway demonstrates how the isonicotinic acid framework is elaborated into a more complex, five-membered heterocyclic system. The incorporation of fluorine and a methyl group on the initial pyridine ring is a key feature that is carried through the synthesis, influencing the properties of the final heterocyclic products. The synthesis of diverse heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, isoxazolo[5,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines, often relies on versatile building blocks that can participate in multicomponent reactions or stepwise cyclizations. amazonaws.comnih.govsemanticscholar.org

Utility in Medicinal Chemistry Scaffolds for Bioactive Molecules

The this compound structure represents a privileged scaffold in medicinal chemistry. Pyridine rings are a cornerstone of many pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable physicochemical properties. The strategic placement of substituents like fluorine and methyl groups can significantly enhance the therapeutic potential of the resulting molecules. Contemporary drug discovery often seeks novel and unusual scaffolds to move beyond traditional benzenoid and heteroaromatic systems, and substituted pyridines continue to be a productive area of research. rsc.org

The incorporation of a fluorine atom is a widely used tactic in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Spirocyclic systems and other complex scaffolds are increasingly explored to create compounds with improved three-dimensionality, which can lead to enhanced potency and selectivity. nih.gov The this compound core can be integrated into larger, more complex structures, including hybrid molecules where it is linked to other pharmacophoric groups like quinoline or pyrazolopyrimidine, to create agents with novel mechanisms of action. nih.gov The versatility of this scaffold allows it to be a key component in the synthesis of a wide range of bioactive compounds targeting various diseases. semanticscholar.org

Structure-Activity Relationship Investigations for Bioactive Agents

Design and Synthesis of Inhibitors based on the this compound Scaffold

The design of enzyme inhibitors frequently employs fluorinated heterocyclic scaffolds like this compound. The process often begins with a known inhibitor or a substrate of the target enzyme, followed by rational, structure-based design to improve properties. For example, a series of 3-(aminoalkyl)-5-fluoroindole analogues were designed as myeloperoxidase (MPO) inhibitors by exploiting the structure of a known inhibitor, 5-fluorotryptamine. nih.gov Similarly, the this compound scaffold can be used to generate new series of potential inhibitors.

The synthesis of such inhibitors follows established organic chemistry pathways. A typical route involves activating the carboxylic acid group and coupling it with various amines or hydrazines to create a library of amide or hydrazide derivatives. These derivatives can be further modified, for instance, by reacting hydrazides with aldehydes and then cyclizing them to form 1,3,4-oxadiazolines. mdpi.com This approach led to the synthesis of compounds with significant antibacterial activity. mdpi.com Another example is the design of quinazolinone derivatives as dual STAT-3/c-Src inhibitors, where different moieties were systematically added to the core scaffold to probe for anticancer activity. nih.gov This systematic approach allows researchers to explore the chemical space around the core scaffold to identify potent and selective inhibitors.

Table 1: Examples of Synthesized Bioactive Heterocycles Derived from Nicotinic Acid Scaffolds

Compound IDScaffold TypeTarget/ActivityKey FindingsReference
Compound 13 AcylhydrazoneAntibacterial (Gram-positive)Very strong activity with MIC values from 1.95 µg/mL to 15.62 µg/mL. mdpi.com
Compound 25 1,3,4-OxadiazolineAntibacterialActive against all tested strains, particularly Gram-positive bacteria (MIC = 7.81 µg/mL). mdpi.com
Compound 7c QuinazolinoneAnticancer (STAT-3/c-Src inhibitor)Potent STAT-3 inhibition (IC50 = 1.291 µM) and broad-spectrum anticancer activity. nih.gov
Compound 12d PyrazoloquinazolineAnticancer (STAT-3/c-Src inhibitor)Highest inhibitory activity against c-Src (IC50 = 0.268 µM) and potent STAT-3 inhibition (IC50 = 0.844 µM). nih.gov
Compound 6c HydrazineylidenethiazolidineAnticancer (PI3K inhibitor)Displayed potent PI3Kα inhibition with an IC50 value of 5.8 µM. nih.gov

Modulating Biological Potency and Selectivity through Chemical Modification

Chemical modifications to the this compound scaffold are critical for fine-tuning the biological activity, potency, and selectivity of derivative compounds. The fluorine atom itself plays a crucial role; its high electronegativity can alter the pKa of the pyridine nitrogen and influence hydrogen bonding capabilities, which can lead to tighter binding with a target protein. nih.govresearchgate.net

Computational Approaches to Ligand-Target Binding (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are indispensable tools for understanding and predicting how ligands bind to their biological targets. This in silico technique models the interaction between a small molecule (ligand) and the active site of a protein, predicting the preferred binding orientation and affinity. nih.gov Molecular docking studies are often used to rationalize the observed biological activity of a series of compounds and to guide the design of new, more potent derivatives.

For example, a molecular docking study was performed on novel nicotinic acid derivatives to predict their target enzymes and evaluate possible interactions. mdpi.com Using Autodock Vina software, researchers found that a highly active antibacterial compound formed multiple hydrogen bonds with key amino acid residues (LYS74, LYS14, GLU165, THR41, ARG121, and ASN117) in the active site of Escherichia coli Nitroreductase. mdpi.com This detailed interaction map helps explain the compound's potent activity. Similar docking studies have been used to understand the binding of fluoroquinolone derivatives to DNA gyrase and to investigate the binding of potential inhibitors to the main protease of SARS-CoV-2. semanticscholar.org These computational approaches allow for the rapid screening of virtual libraries of compounds based on the this compound scaffold, prioritizing the synthesis of those with the most promising predicted binding affinities and interaction profiles.

Table 2: Summary of a Molecular Docking Study for a Nicotinic Acid Derivative

ParameterDetailsReference
Ligand Compound 13 (a nicotinic acid acylhydrazone derivative) mdpi.com
Target Protein Escherichia coli Nitroreductase mdpi.com
Docking Software Autodock Vina 4.2 mdpi.com
Predicted Hydrogen Bond Interactions LYS74 (2.54 Å) mdpi.com
LYS14 (2.42 Å) mdpi.com
GLU165 (2.11 Å) mdpi.com
THR41 (2.15 Å) mdpi.com
ARG121 (2.57 Å) mdpi.com
ASN117 (2.30 Å) mdpi.com

Development and Application as Chemical Probes

Use in RNA Structure Probing Methodologies (e.g., SHAPE)

No literature was found to support the use of this compound or its derivatives as reagents in SHAPE or similar RNA structure probing methodologies.

Design of Derivatizing Agents for Enhanced Analytical Quantification

There is no available research on the design or application of derivatives of this compound as agents for enhancing the quantification of analytes in analytical chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-5-methylisonicotinic acid, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: Synthesis typically involves halogenation and carboxylation of substituted pyridine precursors. For fluorinated analogs like 3-fluoro-5-(trifluoromethyl)picolinic acid (CAS 89402-28-8), fluorination is achieved via nucleophilic substitution using KF or Selectfluor under anhydrous conditions . To optimize yield, control reaction temperature (e.g., 60–80°C for fluorination) and use polar aprotic solvents like DMF. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Analytical validation with HPLC (C18 column, UV detection at 254 nm) ensures purity >95% .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR: <sup>1</sup>H NMR will show distinct signals for the methyl group (δ ~2.4 ppm, singlet) and aromatic protons (δ 8.1–8.5 ppm, split due to fluorine coupling). <sup>19</sup>F NMR typically registers a singlet at δ -110 to -120 ppm .
  • IR: Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Fluorine substitution reduces symmetry, leading to unique absorption patterns .
  • MS: ESI-MS in negative mode should show [M-H]⁻ peaks at m/z 183 (calculated for C7H5FNO2). High-resolution MS (HRMS) confirms molecular formula .

Q. What are the key challenges in establishing structure-activity relationships (SAR) for fluorinated isonicotinic acid derivatives?

Methodological Answer: Fluorine’s electronegativity and steric effects influence bioactivity. For SAR studies:

  • Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict binding affinity .
  • Compare bioactivity data across analogs (e.g., 3-chloro-5-methoxyisonicotinic acid vs. 3-fluoro derivatives) to isolate fluorine-specific effects .
  • Test solubility in PBS (pH 7.4) and logP values to correlate hydrophobicity with membrane permeability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for fluorine’s role in stabilizing the carboxylate group?

Methodological Answer: Contradictions arise from solvent-dependent protonation states. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model solvation effects. For example:

  • In aqueous solution, the carboxylate group is deprotonated, stabilized by fluorine’s inductive effect.
  • In nonpolar solvents, intramolecular hydrogen bonding between F and COOH may dominate .
    Validate with pH-dependent <sup>13</sup>C NMR to track COOH ↔ COO⁻ transitions .

Q. What strategies mitigate decomposition of this compound under elevated temperatures or UV exposure?

Methodological Answer: Fluorinated aromatics are prone to photodegradation. Mitigation approaches:

  • Store compounds in amber vials at -20°C under inert gas (N2 or Ar).
  • Add stabilizers (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can researchers address discrepancies in <sup>19</sup>F NMR chemical shifts reported for fluorinated pyridine derivatives?

Methodological Answer: Shifts vary due to solvent polarity and substituent effects. Standardize measurements by:

  • Referencing against CFCl3 or internal standards (e.g., trifluoroacetic acid).
  • Comparing shifts with structurally characterized analogs (e.g., 2-fluoro-5-hydroxypyridine, δ -118 ppm) .
  • Using deuterated solvents (DMSO-d6 or CDCl3) to minimize solvent-induced shifts .

Q. What experimental designs are recommended for probing the regioselectivity of electrophilic substitution in fluorinated isonicotinic acids?

Methodological Answer:

  • Use directing group strategies: The carboxylate group directs electrophiles to the para position relative to itself.
  • Conduct competitive reactions with bromine or iodine in H2SO4/AcOH to compare substitution patterns .
  • Analyze regioselectivity via X-ray crystallography (e.g., 3-fluoro-5-(trifluoromethyl)picolinic acid, PDB ID: CF1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.